molecular formula C10H6BrN5 B11487261 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine

7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B11487261
M. Wt: 276.09 g/mol
InChI Key: GOFNBKLOSYYORE-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of a bromophenyl group attached to the triazolotriazine core enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with triazole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolotriazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolotriazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

    Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry .

Properties

Molecular Formula

C10H6BrN5

Molecular Weight

276.09 g/mol

IUPAC Name

7-(4-bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C10H6BrN5/c11-8-3-1-7(2-4-8)9-5-13-16-6-12-15-10(16)14-9/h1-6H

InChI Key

GOFNBKLOSYYORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NN=CN3N=C2)Br

Origin of Product

United States

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